Product packaging for Benzo[d]oxazol-7-amine(Cat. No.:CAS No. 136992-95-5)

Benzo[d]oxazol-7-amine

Cat. No.: B597715
CAS No.: 136992-95-5
M. Wt: 134.138
InChI Key: RYXAABPGJZPRIP-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-7-amine (CAS 136992-95-5) is a high-value benzo[d]oxazole scaffold serving as a critical building block in organic synthesis and pharmaceutical research. Its structure makes it a versatile precursor for developing novel bioactive molecules with diverse therapeutic applications. Recent scientific investigations highlight its significant role in developing potential treatments for neurodegenerative diseases. Derivatives of this compound have demonstrated considerable neuroprotective effects in cellular models of Alzheimer's disease, with one study showing a specific derivative (compound 5c) significantly increasing cell viability and reducing apoptosis induced by β-amyloid peptides via the Akt/GSK-3β/NF-κB signaling pathway . Furthermore, this chemical scaffold is integral in oncology research, particularly in the discovery of potent type-I Fms-like tyrosine kinase 3 (FLT3) inhibitors for targeting Acute Myeloid Leukemia (AML) . Researchers also utilize related benzo[d]oxazole structures in parasitology, as some derivatives exhibit promising anthelmintic efficacy against nematode infections . The compound's utility extends to material science, where it acts as an intermediate for synthesizing fluorescent dyes and pigments for imaging and diagnostic applications . Available for research and development, this product is offered with a purity of 95% and higher. For safe handling, note the GHS warning signal and hazard statements H302, H312, and H332 . To preserve stability, store sealed in a dry environment, protected from light, at 2-8°C . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B597715 Benzo[d]oxazol-7-amine CAS No. 136992-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXAABPGJZPRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736057
Record name 1,3-Benzoxazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136992-95-5
Record name 1,3-Benzoxazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of the Benzoxazole Scaffold in Medicinal Chemistry and Drug Discovery

The benzoxazole (B165842) ring, a heterocyclic compound formed by the fusion of a benzene (B151609) and an oxazole (B20620) ring, is a cornerstone in medicinal chemistry. chemistryjournal.net Its structural similarity to naturally occurring nucleic bases like guanine (B1146940) and adenine (B156593) allows it to interact with various biomolecules within biological systems, making it a "privileged scaffold" in drug discovery. chemistryjournal.netresearchgate.net This unique characteristic has spurred extensive research, revealing a broad spectrum of pharmacological activities.

Benzoxazole derivatives have been shown to possess a remarkable array of biological properties, including:

Antimicrobial chemistryjournal.netnajah.edu

Anticancer najah.edunih.gov

Anti-inflammatory najah.edunih.gov

Anticonvulsant innovareacademics.in

Antiviral najah.edu

Analgesic chemistryjournal.net

The versatility of the benzoxazole moiety lies in its ability to be readily functionalized at various positions, allowing chemists to fine-tune its biological activity and target specific enzymes or receptors. researchgate.net This adaptability has led to the development of numerous benzoxazole-containing compounds, some of which have advanced to clinical trials. nih.gov The continuous exploration of this scaffold underscores its immense potential in the ongoing quest for new and effective therapeutic agents. nih.gov

An Overview of Benzo D Oxazol 7 Amine As a Core Structure for Derivatives

Benzo[d]oxazol-7-amine, a specific isomer of aminobenzoxazole, serves as a vital starting material for the synthesis of a wide range of derivatives. chemistryjournal.net Its amino group provides a reactive site for further chemical modifications, enabling the creation of more complex molecules with tailored biological activities. rjptonline.org

Academic research has demonstrated that derivatives synthesized from a this compound core exhibit significant potential in various therapeutic areas. For instance, the synthesis of Schiff bases from aminobenzoxazole derivatives has yielded compounds with notable antibacterial activity. rjptonline.orguobaghdad.edu.iq These derivatives are often evaluated for their ability to inhibit specific enzymes, such as glucosamine-6-phosphate synthase, a key enzyme in bacterial cell wall synthesis. rjptonline.org

The strategic placement of the amino group at the 7-position of the benzoxazole (B165842) ring influences the electronic properties and three-dimensional structure of the resulting derivatives, which in turn dictates their interaction with biological targets. This makes this compound a valuable building block for generating libraries of compounds for high-throughput screening in drug discovery programs.

The Historical Context and Evolution of Benzoxazole Research

Advanced Synthetic Strategies for Benzoxazole Ring Systems

The construction of the benzoxazole ring is a cornerstone for accessing a diverse range of derivatives. Modern synthetic strategies focus on efficiency, atom economy, and the use of milder reaction conditions. These approaches often leverage catalytic systems and innovative technologies to improve yields and substrate scope.

Cyclization Reactions involving 2-Aminophenol (B121084) Precursors

The most prevalent and versatile approach to synthesizing the benzoxazole core involves the cyclization of 2-aminophenol precursors with various electrophilic partners. rsc.orgmdpi.com This strategy allows for the introduction of diverse substituents at the 2-position of the benzoxazole ring, a key determinant of biological activity.

The condensation of 2-aminophenols with carbonyl compounds, such as aldehydes and carboxylic acids, is a traditional and widely used method for forming the benzoxazole ring. beilstein-journals.orgresearchgate.net This reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzoxazole. researchgate.net

Various catalysts and reaction conditions have been employed to promote this transformation, including acidic and basic catalysts, metal catalysts, and oxidizing agents. rsc.orgresearchgate.netorganic-chemistry.org For instance, a one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenol and aldehydes can be catalyzed by hydrogen tetrachloroaurate (B171879) (HAuCl₄·4H₂O) under an oxygen atmosphere, providing excellent yields. nih.gov Another approach utilizes a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP) under solvent-free ultrasound irradiation, highlighting a greener methodology. nih.gov The choice of catalyst and conditions can significantly impact the reaction's efficiency, yield, and environmental footprint. rsc.orgnih.gov

Catalyst/ReagentAldehyde/Carboxylic AcidSolventConditionsYield (%)Reference
HAuCl₄·4H₂OBenzaldehydeTHF66 °C, O₂ atmosphere, 6 h96 nih.gov
LAIL@MNPBenzaldehydeSolvent-free70 °C, Ultrasound, 30 minup to 90 nih.gov
Zn(OAc)₂Substituted aromatic aldehydes-Room temperature80-92 amazonaws.com
IodineAromatic aldehydesSolvent-freeMicrowave irradiation67-90 scienceandtechnology.com.vn
Citrus Limon ExtractSubstituted carboxylic acidsEthanol (B145695)Microwave irradiation, 1-2 min80-90 globalresearchonline.net

The reaction of 2-aminophenols with isothiocyanates provides a direct route to 2-aminobenzoxazole (B146116) derivatives. This method involves the initial formation of a thiourea (B124793) intermediate, which then undergoes cyclodesulfurization to form the benzoxazole ring. beilstein-journals.orgtandfonline.comd-nb.info

Several reagents have been developed to promote the cyclodesulfurization step, overcoming the need for harsh conditions or toxic heavy metals like mercury(II) oxide. tandfonline.com For example, triflic acid has been shown to be a highly efficient cyclodesulfurizing reagent in a one-pot synthesis from isothiocyanates and 2-aminophenol. tandfonline.com Another method employs triphenylbismuth (B1683265) dichloride to mediate the cyclodesulfurization of thioureas formed in situ. d-nb.info Microwave-assisted synthesis using hydrogen peroxide in water has also been reported as a green and efficient protocol. rsc.org

ReagentIsothiocyanateSolventConditionsYield (%)Reference
Triflic AcidAryl/Benzyl isothiocyanatesTHFRefluxGood to excellent tandfonline.com
Ph₃BiCl₂Isothiocyanates1,2-Dichloroethane60 °CModerate to excellent d-nb.info
30% H₂O₂IsothiocyanatesWater/EthanolMicrowave, 100 °C, 10 min88-98 rsc.org
BF₃·Et₂ON-cyano-N-phenyl-p-toluene sulfonamide1,4-DioxaneReflux45-60 rsc.orgacs.org

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzoxazoles, offering high efficiency and functional group tolerance. rsc.org These methods often involve the activation of C-H or C-O bonds, enabling novel bond formations.

For instance, nickel(II) complexes have been used to catalyze the intramolecular cyclization of 2-aminophenol and aromatic aldehydes, providing high yields with low catalyst loading. rsc.org Copper iodide (CuI) in combination with a Brønsted acid has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org Furthermore, TEMPO-immobilized metal-organic frameworks (MOFs) have been utilized for the oxidative cyclization of aldehydes and aminophenols, demonstrating the versatility of metal-based catalysts in benzoxazole synthesis. rsc.org

Metal CatalystCo-reactantSolventConditionsYield (%)Reference
Nickel(II) complexAromatic aldehydesDMF80 °C, 3-4 h87-94 rsc.org
CuI/TsOH·H₂Oβ-DiketonesAcetonitrile80 °C, 16 hup to 82 organic-chemistry.org
UiO-68-(TEMPO)₁.₀Aldehydes--High rsc.org

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and often enable reactions under solvent-free conditions. globalresearchonline.netthieme-connect.comtandfonline.com This technology has been successfully applied to the synthesis of benzoxazoles.

The direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation without any metal catalyst or solvent provides a green and efficient route to 2-substituted benzoxazoles. thieme-connect.com Similarly, the reaction of 2-aminophenol with aromatic aldehydes in the presence of potassium cyanide under microwave irradiation leads to high yields in short reaction times. tandfonline.com The use of natural acid catalysts, such as citrus limon extract, in microwave-assisted synthesis further enhances the green credentials of this methodology. globalresearchonline.net

ReactantsCatalyst/ReagentSolventConditionsYield (%)Reference
2-Aminophenol, Carboxylic AcidsNoneSolvent-freeMicrowave irradiationGood thieme-connect.com
2-Aminophenol, Aromatic AldehydesPotassium CyanideDMFMicrowave, 450 W, 3 minup to 95 tandfonline.com
2-Aminophenol, Substituted Carboxylic AcidsCitrus Limon ExtractEthanolMicrowave irradiation, 1-2 min80-90 globalresearchonline.net
2-Amino-4-methylphenol, Aromatic AldehydesIodineSolvent-freeMicrowave irradiation67-90 scienceandtechnology.com.vn

Solid-phase synthesis offers a powerful platform for the generation of libraries of compounds for high-throughput screening. This methodology has been applied to the synthesis of 2-aminobenzoxazole derivatives. nih.gov

One approach involves attaching 2-aminophenol to a solid support, such as a Merrifield resin, and then carrying out the cyclization and subsequent modifications on the resin-bound substrate. nih.govresearchgate.net For example, a polymer-bound 2-mercaptobenzoxazole (B50546) resin can be prepared and then oxidized and treated with amines to yield the desired 2-aminobenzoxazole products. nih.gov This technique allows for the efficient production of a diverse range of analogs by varying the amine nucleophile. nih.gov Further functionalization can be achieved by incorporating a nitro group onto the solid support, which can then be reduced and derivatized. nih.gov

Microwave-Assisted Synthesis

Formation of this compound via Specific Functionalization

The formation of this compound often involves the cyclization of appropriately substituted precursors. One common approach is the reaction of 2-aminophenol derivatives with various reagents to form the oxazole (B20620) ring. ijpbs.com For instance, the condensation of an aminophenol with cyanogen (B1215507) bromide can yield a 2-aminobenzoxazole. ijpbs.com

Another method involves the functionalization of a pre-existing benzoxazole structure. For example, a 2-chlorobenzoxazole (B146293) can undergo nucleophilic substitution with amines to introduce the amino group. smolecule.com The synthesis of derivatives can also be achieved through functional group transformations on a substituted benzoxazole. This can include reduction of a nitro group to an amine or substitution reactions at various positions on the benzoxazole ring system.

The following table summarizes some functionalization approaches for synthesizing benzoxazole derivatives.

Starting MaterialReagent(s)Product TypeReference
2-AminophenolCyanogen bromide2-Aminobenzoxazole ijpbs.com
2-ChlorobenzoxazoleAmines2-Aminobenzoxazole derivative smolecule.com
Substituted BenzoxazoleReducing/Oxidizing/Substituting agentsFunctionalized benzoxazole

Regioselective Synthesis and Isomer Control

Controlling the position of substituents on the benzoxazole ring is a critical aspect of synthesis, leading to specific isomers. The regioselectivity of these reactions is often influenced by the starting materials, catalysts, and reaction conditions. For instance, the synthesis of 2-substituted benzoxazoles can be achieved through a divergent and regioselective pathway starting from ortho-hydroxyaryl N-H ketimines. organic-chemistry.org

Copper-catalyzed reactions have also been shown to be effective in controlling regioselectivity. For example, a copper-promoted desulfurization and C-N cross-coupling reaction provides a method for synthesizing substituted 2-aminobenzoxazoles. dntb.gov.uaarabjchem.org Similarly, palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides can yield 2-aminobenzoxazoles with good regioselectivity. ijpbs.comorganic-chemistry.org The choice of catalyst and ligands can be pivotal in directing the reaction to the desired isomer.

Mechanistic Studies of this compound Formation and Derivatization

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new methodologies for this compound and its derivatives.

Proposed Reaction Pathways and Intermediates

The formation of the benzoxazole ring typically proceeds through a cyclization reaction. In the case of the reaction between 2-aminophenols and a cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), the proposed mechanism involves the initial activation of NCTS by a Lewis acid. acs.orgnih.gov This is followed by a nucleophilic attack of the amino group of the 2-aminophenol and subsequent elimination of a sulfonamide residue. The final step is the intramolecular attack of the hydroxyl group to form the oxazole ring. acs.org

In other pathways, such as the reaction involving 2-hydroxyarylimines, a common N-Cl imine intermediate is proposed, which can then proceed through distinct pathways to form either benzisoxazoles or benzoxazoles. organic-chemistry.org The formation of benzoxazoles, in this case, is thought to occur via a Beckmann-type rearrangement. organic-chemistry.org

Role of Catalysts and Reagents in Reaction Selectivity

Catalysts and reagents play a crucial role in determining the outcome and selectivity of reactions leading to aminobenzoxazoles. Lewis acids, such as BF₃·Et₂O, are used to activate cyanating agents, facilitating the cyclization reaction. acs.orgnih.gov

Transition metal catalysts, particularly copper and palladium, are widely employed for their ability to promote cross-coupling and C-H activation reactions. For instance, copper(I) iodide (CuI) in combination with a ligand like 1,10-phenanthroline (B135089) can catalyze the cyclization of ortho-haloanilides to form benzoxazoles. organic-chemistry.org The mechanism is believed to involve an oxidative insertion/reductive elimination pathway. organic-chemistry.org Palladium catalysts are effective in the aerobic oxidation of o-aminophenols and isocyanides to produce 2-aminobenzoxazoles. ijpbs.comorganic-chemistry.org

The choice of oxidant is also critical in certain reactions. For example, in the iodine-mediated oxidative cyclodesulfurization for the synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives, iodine is a key reagent. nih.gov

The following table highlights the role of various catalysts and reagents.

Catalyst/ReagentRoleReaction TypeReference
BF₃·Et₂OLewis acid activatorCyclization acs.orgnih.gov
CuI/1,10-phenanthrolineCatalystCyclization of ortho-haloanilides organic-chemistry.org
PalladiumCatalystAerobic oxidation ijpbs.comorganic-chemistry.org
IodineOxidantOxidative cyclodesulfurization nih.gov

Smiles Rearrangement in Aminobenzoxazole Synthesis

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has emerged as a valuable tool for synthesizing N-substituted 2-aminobenzoxazoles. acs.orgnih.gov This rearrangement allows for the functionalization of heteroaromatic rings under relatively mild and often metal-free conditions. acs.orgnih.gov

A common strategy involves the activation of benzoxazole-2-thiol with a reagent like chloroacetyl chloride, followed by reaction with an amine. nih.govacs.org The proposed mechanism involves the initial S-alkylation of the thiol, which then undergoes the Smiles rearrangement. This proceeds through a nucleophilic attack of the nitrogen from the amine onto the benzoxazole ring carbon, forming a spiro intermediate. nih.gov Subsequent rearomatization and hydrolysis lead to the desired N-substituted 2-aminobenzoxazole. nih.gov This method is advantageous due to its wide applicability to various amines and its avoidance of toxic reagents and metal catalysts. acs.orgnih.gov

Computational Chemistry Approaches to Elucidate Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in benzoxazole synthesis. sioc-journal.cnnih.govresearchgate.net These theoretical studies provide insights into reaction pathways, transition states, and the stability of intermediates that are often difficult to observe experimentally.

For instance, DFT calculations have been used to verify proposed mechanisms for rearrangement reactions leading to benzoxazole derivatives. sioc-journal.cn By calculating the molecular energies and atomic charges of reactants, intermediates, and products, researchers can determine the most plausible reaction pathway. sioc-journal.cn

In studies of hypervalent iodine-mediated benzoxazole synthesis, computational analysis has been employed to probe different potential pathways, such as those involving concerted reductive elimination versus the formation of specific intermediates. acs.org These calculations can help to rationalize the observed reactivity and selectivity, guiding the design of more efficient synthetic methods. acs.org For example, computational results have supported a concerted reductive elimination as the most likely mechanism for benzoxazole formation in certain systems. acs.org

Derivatization Strategies at the Benzoxazole Nucleus

Substitution Reactions on the Benzene (B151609) Ring

The reactivity and orientation of electrophilic substitution on the benzene portion of the benzoxazole nucleus are influenced by the existing substituents. The presence of the fused oxazole ring and other groups on the benzene ring dictates the position of incoming electrophiles. Substituents that donate electrons tend to activate the ring, directing new groups to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct incoming groups to the meta position libretexts.org.

Common substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the benzene ring. For instance, nitration of 2-phenylbenzoxazole (B188899) results in substitution at the 6-position globalresearchonline.net.

Halogenation: The introduction of halogen atoms such as chlorine or bromine can be achieved, often favored by the presence of an electron-withdrawing group globalresearchonline.net.

Alkylation and Acylation: Friedel-Crafts type reactions can introduce alkyl or acyl groups onto the benzene ring, though the specifics are highly dependent on the reaction conditions and existing substituents wjpsonline.com.

A study on the synthesis of 2-(5-chloronaphthalene-1-yl)benzo[d]oxazole-5-amine involved the reaction of 2,4-diaminophenol (B1205310) hydrochloride with 5-chloro-naphthalene-1-carboxylic acid in the presence of polyphosphoric acid (PPA) google.com. This indicates that functionalization of the benzene ring can be achieved prior to the cyclization to form the benzoxazole core.

Table 1: Examples of Substitution Reactions on the Benzoxazole Benzene Ring This table is generated based on general benzoxazole chemistry, as specific examples for this compound are limited in the provided search results.

Reaction TypeReagentsPosition of Substitution (General)Reference
NitrationH₂SO₄, HNO₃C6 globalresearchonline.net
HalogenationCl₂ or Br₂ in ChloroformVaries globalresearchonline.net
AcylationAcyl HalidesC6 wjpsonline.com

Modifications at the Oxazole Ring (e.g., 2-substituted benzoxazoles)

The C2 position of the oxazole ring is a primary site for modification in benzoxazole chemistry. The synthesis of 2-substituted benzoxazoles is a common strategy to create a diverse library of compounds.

One prevalent method involves the condensation of an o-aminophenol with a carboxylic acid or its derivative (e.g., acyl chlorides, esters). A more recent approach utilizes the reaction of tertiary amides with 2-aminophenols in the presence of triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine (B1216828) nih.gov. This method proceeds through a cascade of reactions including the activation of the amide, nucleophilic addition, intramolecular cyclization, and elimination to yield the 2-substituted benzoxazole nih.gov.

Further derivatization can occur at the nitrogen atom (N-alkylation) when starting with 2-substituted benzoxazoles, using reagents like iodomethane (B122720) or dialkyl sulfates globalresearchonline.net. Direct C-H functionalization at the C2 position is also an atom-economical strategy for introducing various substituents nih.gov.

For instance, 2-substituted benzoxazoles can be prepared by reacting ortho-substituted anilines with functionalized orthoesters or arylglyoxylic acids organic-chemistry.org. The reaction of 2-aminophenols with sulfinylbis[(2,4-dihydroxyphenyl)methanethione] is another one-step procedure to prepare 2-(2,4-dihydroxyphenyl)benzoxazoles mdpi.com.

Table 2: Synthetic Methods for 2-Substituted Benzoxazoles

Starting MaterialsKey ReagentsType of 2-SubstituentReference
o-Aminophenol, Tertiary AmideTf₂O, 2-FluoropyridineVaried (Alkyl, Aryl) nih.gov
o-Aminophenol, AldehydesMolecular Iodine (catalyst)Varied innovareacademics.in
Bromoaniline, Acyl HalidesCopper (catalyst)Varied innovareacademics.in
o-Substituted Anilines, Orthoesters-Varied organic-chemistry.org

Formation of Hybrid Compounds (e.g., with Thiadiazoles, Coumarins, Imidazoles)

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design. This compound and its derivatives have been incorporated into various hybrid compounds.

Thiadiazole Hybrids: New series of benzoxazole-linked imidazo[2,1-b] Current time information in Bangalore, IN.nih.govresearchgate.netthiadiazole amides have been synthesized and evaluated for their biological activities researchgate.net. Another study details the synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide derivatives nih.gov. The synthesis typically starts from benzo[d]oxazole-2-thiol, which is reacted with chloroacetic acid. The resulting acid is then coupled with various 5-substituted-1,3,4-thiadiazol-2-amines nih.gov.

Coumarin (B35378) Hybrids: Hybrid molecules incorporating benzoxazole and coumarin moieties have been developed. One synthetic route involves preparing 2-aminobenzoxazole-appended coumarins researchgate.nettandfonline.com. Another study reports the synthesis of 3-(benzoxazol-2-yl)-2H-chromen-2-imines and their corresponding coumarin analogues, 3-(benzoxazol-2-yl)-2H-chromen-2-ones nih.govingentaconnect.com. For example, 3-(benzo[d]oxazol-2-yl)-N,N-diethyl-2-imino-2H-chromen-7-amine was synthesized as part of a series of potential anticancer agents nih.gov.

Imidazole (B134444) Hybrids: The synthesis of hybrid compounds containing both imidazole and benzoxazole rings has been explored. Indole derivatives bearing an imidazole or a benzoxazole-2-thione moiety have been synthesized by combining these bioactive molecules nih.govmdpi.com. Similarly, hybrid compounds of 2-substituted benzofuran (B130515) and imidazole have been prepared rsc.org. The synthesis of 2-ethyl-4-methyl-6-(4-methylbenzoxazol-2-yl) benzimidazole (B57391) demonstrates a direct linkage between the benzoxazole and benzimidazole cores acs.org.

Table 3: Examples of Benzo[d]oxazole Hybrid Compounds

Hybrid PartnerLinkage TypeExample Compound StructureReference
ThiadiazoleThioacetamido2-(benzo[d]oxazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide nih.gov
CoumarinDirect (C-C)3-(Benzoxazol-2-yl)-2H-chromen-2-one nih.govingentaconnect.com
ImidazoleDirect (C-C)2-Ethyl-4-methyl-6-(4-methylbenzoxazol-2-yl)benzimidazole acs.org

Synthesis of Schiff Bases from this compound Derivatives

Schiff bases, or imines, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone juniperpublishers.com. The amino group at the 7-position of this compound is a suitable nucleophile for this transformation, allowing for the introduction of a wide variety of substituents.

A study focused on the synthesis of new Schiff bases derived from benzo[d]oxazol-5-amine (an isomer of the subject compound) highlights the general methodology. In this work, 2,4-diaminophenol was first reacted with acetic acid or formic acid to yield 2-methylbenzo[d]oxazol-5-amine or benzo[d]oxazol-5-amine, respectively. These amino-benzoxazoles were then condensed with various aromatic aldehydes (e.g., p-nitrobenzaldehyde, p-hydroxybenzaldehyde) and ketones to form the corresponding Schiff bases rjptonline.orgresearchgate.netuobaghdad.edu.iq. This same principle is directly applicable to this compound.

The synthesis is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol researchgate.net. The resulting imine (C=N) bond is a key feature of the final Schiff base derivatives. This reaction provides a straightforward method to expand the library of this compound derivatives for further investigation.

Table 4: General Synthesis of Schiff Bases from Amino-Benzoxazoles

Amine ReactantCarbonyl ReactantProduct TypeReference
2-Methylbenzo[d]oxazol-5-amineAromatic Aldehydes/KetonesSchiff Base rjptonline.orgresearchgate.net
Benzo[d]oxazol-5-amineAromatic Aldehydes/KetonesSchiff Base rjptonline.orgresearchgate.net
1H-Benzimidazol-2-amine6-(Thiophen-2-yl)pyridine-2-carbaldehydeSchiff Base tandfonline.com

Antimicrobial Research

Benzo[d]oxazole derivatives have been extensively studied for their antimicrobial properties. nih.govproquest.comrjptonline.orgnih.govmdpi.com Synthetic variations of the benzoxazole scaffold have yielded compounds with a wide spectrum of activity against various pathogens, including bacteria and fungi. nih.gov In some instances, these derivatives have shown efficacy comparable or even superior to existing antimicrobial drugs. nih.gov

Antibacterial Spectrum and Efficacy

The antibacterial potential of benzo[d]oxazole derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. nih.govproquest.comnih.gov

Numerous studies have reported the activity of benzo[d]oxazole derivatives against Gram-positive bacteria. Schiff base derivatives of benzo[d]oxazol-5-amine have demonstrated good antibacterial activity against Bacillus subtilis. rjptonline.orguobaghdad.edu.iq Similarly, other synthesized benzoxazole derivatives have shown effectiveness against Staphylococcus aureus and Streptococcus pyogenes. proquest.com For instance, in one study, a particular synthesized compound exhibited significant activity against both S. aureus and Streptococcus pyogenes. proquest.com Another study found that a benzoxazole derivative with a 4-(piperidinethoxy)phenyl unit at the 2-position was notably active against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL. mdpi.com Furthermore, a series of pleuromutilin (B8085454) analogs containing substituted benzoxazole displayed prominent in vitro activity (MIC ≤ 0.5 µg/mL) against four strains of Staphylococcus aureus, including MRSA. researchgate.net

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

Compound/Derivative Bacterial Strain Activity/Efficacy Reference
Schiff bases of benzo[d]oxazol-5-amine Bacillus subtilis Good antibacterial activity rjptonline.orguobaghdad.edu.iq
Synthesized benzoxazole derivative Staphylococcus aureus, Streptococcus pyogenes Significant activity proquest.com
Benzoxazole derivative 47 Enterococcus faecalis MIC = 0.5 μg/mL mdpi.com
Pleuromutilin analogs with benzoxazole Staphylococcus aureus (including MRSA) MIC ≤ 0.5 µg/mL researchgate.net
Compound 10 Bacillus subtilis MIC = 1.14 × 10⁻³ µM (most effective in study) nih.gov

The efficacy of benzo[d]oxazole derivatives extends to Gram-negative bacteria. Schiff base derivatives have shown good antibacterial activity against Klebsiella pneumoniae and Escherichia coli. rjptonline.orguobaghdad.edu.iq In a separate study, various synthesized benzoxazole derivatives displayed moderate to good activity against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi. nih.gov Notably, compound 24 was most active against E. coli, compound 13 against P. aeruginosa, compound 16 against K. pneumoniae, and compounds 19 and 20 against S. typhi. nih.gov Another research highlighted a benzoxazole derivative (compound 47) with strong activity against P. aeruginosa, recording an MIC of 0.25 μg/mL. mdpi.com

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

Compound/Derivative Bacterial Strain Activity/Efficacy Reference
Schiff bases of benzo[d]oxazol-5-amine Klebsiella pneumoniae, Escherichia coli Good antibacterial activity rjptonline.orguobaghdad.edu.iq
Compound 24 Escherichia coli MIC = 1.40 × 10⁻³ µM nih.gov
Compound 13 Pseudomonas aeruginosa MIC = 2.57 × 10⁻³ µM nih.gov
Compound 47 Pseudomonas aeruginosa MIC = 0.25 μg/mL mdpi.com
Compound 16 Klebsiella pneumoniae MIC = 1.22 × 10⁻³ µM nih.gov
Compounds 19 and 20 Salmonella typhi MIC = 2.40 × 10⁻³ µM nih.gov
Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, Enterococcus faecalis)

Antifungal Spectrum and Efficacy (e.g., Candida albicans, Aspergillus niger, Aspergillus clavatus)

In addition to antibacterial properties, benzo[d]oxazole derivatives have been investigated for their antifungal potential. nih.govproquest.com While some Schiff base derivatives showed only slight activity against Candida albicans, other synthesized compounds have demonstrated significant antifungal effects. rjptonline.orguobaghdad.edu.iq For example, certain derivatives exhibited good activity against Aspergillus spp. and Candida albicans. proquest.com One study identified a compound that was particularly potent against Aspergillus niger and another that was most effective against Candida albicans. nih.gov Research on benzo[d]oxazole-4,7-diones also suggests their potential as potent antifungal agents. nih.gov

Table 3: Antifungal Activity of this compound Derivatives

Compound/Derivative Fungal Strain Activity/Efficacy Reference
Schiff bases of benzo[d]oxazol-5-amine Candida albicans Slight antifungal activity rjptonline.orguobaghdad.edu.iq
Synthesized benzoxazole derivatives (compounds 3, 5, 6) Aspergillus spp. Good activity proquest.com
Synthesized benzoxazole derivatives (compounds 3, 4) Candida albicans Good activity proquest.com
Compound 19 Aspergillus niger MIC = 2.40 × 10⁻³ µM (most potent in study) nih.gov
Compound 1 Candida albicans MIC = 0.34 × 10⁻³ µM (most effective in study) nih.gov
Benzo[d]oxazole-4,7-diones Various fungi Good antifungal activity nih.gov

Antimycobacterial Potential

The benzoxazole scaffold is also a core component of compounds with reported antituberculotic activity. nih.gov While the provided search results highlight the general antimycobacterial potential of benzoxazole derivatives, specific research focusing on this compound derivatives against mycobacterial strains was not explicitly detailed in the context of this article's outline. nih.govproquest.com

Mechanisms of Antimicrobial Action

The antimicrobial mechanism of some benzo[d]oxazole derivatives has been explored. Molecular docking studies on certain Schiff base derivatives suggest that they may act by inhibiting glucosamine-6-phosphate synthase. rjptonline.orguobaghdad.edu.iq This enzyme is crucial for the biosynthesis of the bacterial cell wall. The studies indicated that derivatives with bulky phenyl groups are essential for blocking the active sites of this enzyme in bacteria. rjptonline.orguobaghdad.edu.iq

Anticancer and Cytotoxic Activity Studies

Derivatives of the benzoxazole scaffold have been extensively investigated for their ability to inhibit the growth of cancer cells. d-nb.info These studies have highlighted the potential of this chemical class as a source for the development of novel chemotherapeutic agents. d-nb.info

In Vitro Cytotoxicity against Human Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a broad panel of human cancer cell lines, demonstrating significant activity in many cases. For instance, a series of 2-amino-aryl-7-aryl-benzoxazole derivatives showed notable cytotoxic effects against human A549 lung cancer cells. nih.gov One compound, in particular, exhibited an EC50 of 0.4 μM, a potency comparable to the standard anticancer drug doxorubicin. nih.gov However, its selectivity was found to be low when tested against normal monkey kidney Vero cells. nih.gov Further screening of potent and selective compounds from this series in other cell lines, including MCF-7 (breast cancer), revealed varying degrees of activity. nih.gov

Other research has explored the cytotoxicity of benzoxazole derivatives against various cancer cell lines, including HeLa (cervical cancer), IMR-32 (neuroblastoma), and MCF-7. ajphs.com For example, benzoxazole-hydrazone derivatives were found to be responsive against all three of these cell lines. ajphs.com Similarly, new benzoxazole derivatives have been synthesized and tested against MCF-7 and HepG2 (liver cancer) cell lines, showing promising cytotoxic effects with IC50 values in the low micromolar range. nih.gov The cytotoxic potential of benzoxazole derivatives has also been observed in colorectal cancer cell lines such as HCT-116. d-nb.infoniscair.res.in

The table below summarizes the in vitro cytotoxic activity of various this compound derivatives against a range of human cancer cell lines.

Derivative TypeCell LineActivity (IC50/EC50)Reference
2-amino-aryl-7-aryl-benzoxazoleA549 (Lung)0.4 µM nih.gov
2-amino-aryl-7-aryl-benzoxazoleKB (Oral)3.3 µM nih.gov
Benzoxazole-hydrazoneHeLa (Cervical)Responsive ajphs.com
Benzoxazole-hydrazoneIMR-32 (Neuroblastoma)Responsive ajphs.com
Benzoxazole-hydrazoneMCF-7 (Breast)Responsive ajphs.com
Substituted benzoxazoleMCF-7 (Breast)3.22 ± 0.13 µM nih.gov
Substituted benzoxazoleHepG2 (Liver)3.95 ± 0.18 µM nih.gov
2-arylbenzoxazole-5-acetic acidMCF-7 (Breast)Promising niscair.res.in
2-arylbenzoxazole-5-acetic acidHCT-116 (Colorectal)Promising niscair.res.in
Substituted benzoxazoleHCT-116 (Colorectal)Promising d-nb.info

Structure-Activity Relationships for Anticancer Potential

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies have shown that the nature and position of substituents on the benzoxazole core significantly influence their cytotoxic activity. For instance, in a series of 2-arylbenzoxazole-5-acetic acid derivatives, the presence of an acetic acid group at position 5 of the benzoxazole nucleus was found to enhance activity. niscair.res.in Furthermore, the presence of an oxygen atom directly linked to the phenyl substituent also improved cytotoxic effects. niscair.res.in

In another study involving benzoxazole-hydrazone derivatives, it was observed that compounds with an electron-withdrawing group exhibited better biological activity than their unsubstituted counterparts. ajphs.com The position of substitution on the isatin (B1672199) moiety also played a role, with substitutions at the C-5 position, particularly with halogens, showing superior activity compared to substitutions at C-7. ajphs.com For 2-amino-aryl-7-aryl-benzoxazoles, the specific arrangement of aryl groups at the 2 and 7 positions was critical for their cytotoxicity against A549 lung cancer cells. nih.gov The SAR of certain quinoxaline (B1680401) derivatives indicated that replacing an electron-releasing group like OCH3 with an electron-withdrawing group such as Cl decreased activity, while a CN group on the aliphatic chain was essential for activity. mdpi.com

Therapeutic Targets and Signaling Pathways

Research into the mechanisms of action of this compound derivatives has identified several potential therapeutic targets and signaling pathways. One important target is the anti-apoptotic protein Bcl-2. Novel hybrid analogues of quinazolinone have been shown to induce apoptosis by reducing the expression of Bcl-2 in HepG2 cells. frontiersin.org

The Akt/GSK-3β/NF-κB signaling pathway is another critical target. Molecular docking analyses have indicated that benzoxazole derivatives can have strong binding affinities towards Akt and NF-κB proteins, which are key promoters of cancer cell proliferation and survival. researchgate.net By inhibiting these proteins, these compounds can potentially halt tumor growth. Furthermore, some quinazoline (B50416) derivatives have been shown to be ineffective inhibitors of Akt phosphorylation, suggesting that their cytotoxic effects may be mediated through other pathways. frontiersin.org

Neuroprotective and Central Nervous System (CNS) Activity

Beyond their anticancer properties, this compound derivatives have emerged as promising agents for the treatment of neurodegenerative disorders, particularly Alzheimer's disease. researchgate.netresearchgate.net These compounds have shown the ability to modulate key pathological processes implicated in the disease.

Effects on Alzheimer's Disease Models

In preclinical models of Alzheimer's disease, certain this compound derivatives have demonstrated significant neuroprotective effects. For example, in studies using Aβ-induced PC12 cells, a common in vitro model for Alzheimer's, these compounds have shown the ability to protect neuronal cells from amyloid-beta-induced toxicity. researchgate.net One optimized derivative not only exhibited potent inhibitory activities against key enzymes but also showed neuroprotective properties on SH-SY5Y neuroblastoma cell lines. researchgate.net In vivo studies using a scopolamine-induced amnesia model further demonstrated that oral administration of a lead compound significantly improved cognitive impairment. researchgate.net

Modulation of Neurotoxic Pathways

The neuroprotective effects of this compound derivatives are attributed to their ability to modulate multiple neurotoxic pathways. One of the primary mechanisms is the inhibition of tau protein hyperphosphorylation, a hallmark of Alzheimer's disease. nih.gov By preventing the abnormal phosphorylation of tau, these compounds can help maintain the stability of microtubules and neuronal integrity.

Furthermore, these derivatives have been shown to interact with the Receptor for Advanced Glycation End products (RAGE), which is implicated in Aβ-initiated neurotoxicity. nih.gov They also exhibit inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-beta peptides. mdpi.com Additionally, some derivatives can suppress the expression of inducible nitric oxide synthase (iNOS), which is involved in neuroinflammation and neuronal damage. nih.gov

Anxiolytic and Anticonvulsant Properties of Derivatives

The benzo[d]oxazole scaffold is a key component in the development of new therapeutic agents targeting the central nervous system. Derivatives of benzo[d]oxazole have shown potential as anxiolytic (anti-anxiety) and anticonvulsant agents. nih.govjbarbiomed.com These properties are often associated with their interaction with benzodiazepine (B76468) receptors in the brain. mdpi.com

Benzodiazepines are a well-established class of drugs used for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects. wikipedia.orgdrugbank.com The therapeutic action of these drugs is primarily mediated through their binding to the GABA-A receptor, which enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to a calming effect on the brain. wikipedia.org

Research into novel benzo[d]oxazole derivatives aims to create compounds with improved efficacy and fewer side effects compared to traditional benzodiazepines. mdpi.com For instance, adinazolam, a benzodiazepine derivative, exhibits anxiolytic, anticonvulsant, sedative, and antidepressant properties. drugbank.com The development of such compounds is significant for treating a range of neurological and psychological disorders, including anxiety, seizures, and insomnia. jbarbiomed.comwikipedia.org

Serotonin (B10506) Receptor Antagonism (e.g., 5-HT7R, 5-HT2AR)

Derivatives of benzo[d]oxazol-2(3H)-one have been investigated for their ability to act as antagonists at serotonin receptors, particularly the 5-HT7 and 5-HT2A receptors. acs.orgscience.gov Antagonism of these receptors is a key strategy in the development of treatments for various central nervous system disorders. nih.gov

A study involving the synthesis of 46 different compounds, including benzo[d]oxazol-2(3H)-ones, evaluated their activity as dual antagonists for the 5-HT7 and 5-HT2A receptors. acs.orgscience.gov This research is driven by the understanding that blocking these specific serotonin receptors can influence mood, sleep, and cognitive processes. nih.gov For example, the 5-HT7 receptor is implicated in the regulation of circadian rhythms and mood, making its antagonists potential candidates for antidepressant therapies. nih.gov

Structure-activity relationship (SAR) studies have been conducted to understand how modifications to the benzo[d]oxazole structure, the length of alkyl chains, and the nature of tertiary amines affect the binding affinity and selectivity for these serotonin receptors. acs.orgacs.org This detailed analysis helps in the rational design of more potent and selective ligands. acs.org The ultimate goal is to develop compounds that can effectively cross the blood-brain barrier and exert their therapeutic effects on the central nervous system. acs.orgscience.gov

Anti-inflammatory and Analgesic Research

Benzo[d]oxazole derivatives have emerged as a significant class of heterocyclic compounds with promising anti-inflammatory and analgesic (pain-relieving) properties. researchgate.netresearchgate.net Their therapeutic potential stems from their structural versatility, which allows for modifications to enhance efficacy and minimize side effects. eco-vector.com The anti-inflammatory and analgesic activities of these compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.net

Several studies have focused on synthesizing and evaluating novel benzo[d]oxazole derivatives for these activities. For instance, a series of 2-Amino-N'-(2-oxoindolin-3-ylidene) benzo[d]oxazole-5-carbohydrazides demonstrated notable anti-inflammatory effects in in-vivo studies using a carrageenan-induced rat paw edema model. ijpsr.com Specifically, compounds with chloro, methyl, and fluoro-chloro substitutions showed significant percentage inhibition of paw edema. ijpsr.com

Another study reported the synthesis of thiazole (B1198619) and oxazole substituted benzothiazole (B30560) derivatives, which also exhibited anti-inflammatory and analgesic activities. bohrium.com The research indicated that thiazole derivatives generally showed better activity than their oxazole counterparts. bohrium.com These findings highlight the ongoing effort to develop potent and safer non-steroidal anti-inflammatory drugs (NSAIDs) based on the benzo[d]oxazole scaffold. bohrium.com

Cyclooxygenase-2 (COX-2) Inhibition

A primary mechanism for the anti-inflammatory action of benzo[d]oxazole derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. researchgate.net COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by producing pro-inflammatory prostaglandins. ekb.eg Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects. ekb.eg

Research has demonstrated the potential of various benzo[d]oxazole derivatives as COX-2 inhibitors. For example, hybrid molecules combining benzoxazole with pyrazole (B372694) have shown prominent inhibition of the COX-2 enzyme, even more so than the standard drug celecoxib (B62257) in some cases. mdpi.com Similarly, the coupling of a benzoxazole moiety with gallic acid has been shown to result in compounds with significant COX-2 inhibitory action. dovepress.com

Docking studies have been employed to understand the interaction between these derivatives and the COX-2 active site, revealing key binding interactions such as hydrogen bonding and arene-cation interactions. bohrium.commdpi.com This computational approach aids in the rational design of new derivatives with enhanced potency and selectivity for the COX-2 enzyme. bohrium.com The development of cyanopyrimidine hybrids bearing a benzo[d]oxazole moiety has also yielded compounds with potent COX-2 inhibitory activity and promising anticancer effects. mdpi.com

Table 1: COX-2 Inhibitory Activity of Selected Benzo[d]oxazole Derivatives

Derivative TypeKey FindingsReference
Benzoxazole-Pyrazole HybridsDisplayed prominent inhibition of the COX-2 enzyme, with some derivatives showing higher potency than celecoxib. mdpi.com
Benzoxazole-Gallic Acid HybridsDemonstrated significant COX-2 inhibitory activity. dovepress.com
Cyanopyrimidine-Benzoxazole HybridsShowed potent COX-2 inhibition and anticancer activity. mdpi.com
Thiazolidinone and Azetidinone DerivativesDesigned based on interaction with the COX-2 enzyme, showing good anti-inflammatory activity. bohrium.com

Other Biological Activities

Beyond their effects on the central nervous system and inflammation, derivatives of benzo[d]oxazole have been investigated for a range of other biological activities, underscoring the versatility of this chemical scaffold. researchgate.net

Antiviral Properties

The benzo[d]oxazole nucleus is a constituent of various heterocyclic compounds that have demonstrated significant antiviral activity. mdpi.com Research has shown that 2-substituted benzoxazole derivatives, in particular, exhibit a broad spectrum of pharmacological effects, including antiviral properties. nih.gov

Studies have explored the efficacy of these compounds against a variety of viruses. For instance, certain benzo-heterocyclic amine compounds have shown broad-spectrum antiviral effectiveness against both DNA viruses like Hepatitis B virus (HBV) and RNA viruses such as Coxsackie B3 (Cox B3), Hepatitis C virus (HCV), and influenza A virus. mdpi.com Some (5-oxazolyl)phenyl amine derivatives have also exhibited potent activity against HCV. derpharmachemica.com The ongoing synthesis and evaluation of new benzo[d]oxazole derivatives continue to be a promising area for the discovery of novel antiviral agents. nih.gov

Antidiabetic Activity

The oxazole ring, a core component of benzo[d]oxazole, is present in compounds that have been explored for their antidiabetic potential. d-nb.infonih.gov The search for new and effective treatments for diabetes mellitus has led researchers to investigate various heterocyclic compounds, including oxazole derivatives. ijpbs.com

Research in this area has focused on the synthesis of novel oxazole derivatives and the evaluation of their ability to modulate biological pathways relevant to diabetes. For example, some synthesized oxazole derivatives have been tested for their α-amylase inhibitory activity, an enzyme involved in carbohydrate digestion. ijpbs.com In one study, certain derivatives of coixol, which contain a benzo[d]oxazol-2(3H)-one structure, were found to significantly reduce plasma glucose and total cholesterol levels in a type-II diabetes rat model, while also increasing plasma insulin (B600854) response. researchgate.net These findings suggest that benzo[d]oxazole derivatives hold potential for the development of new antidiabetic therapies. jbarbiomed.comresearchgate.net

Antioxidant Activity (e.g., DPPH free radical scavenging)

The antioxidant potential of various this compound derivatives has been a subject of significant research interest. The capacity of these compounds to scavenge free radicals is a key measure of their antioxidant activity, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay being a commonly employed method for this evaluation.

In one study, a series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were synthesized and evaluated for their ability to scavenge the stable free radical DPPH. nih.gov The results indicated that all the tested compounds effectively scavenged this radical. nih.gov Notably, derivatives with electron-withdrawing groups, such as halides, at the C5 position of the indoline (B122111) ring demonstrated more potent antioxidant activity compared to those substituted at the C7 position. nih.gov This suggests that the substitution pattern on the aromatic rings significantly influences the antioxidant capacity of these benzoxazole derivatives. The antioxidant activity was quantified by determining the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH free radicals. tandfonline.com

Another study focused on 2-mercaptobenzoxazole derivatives and also utilized the DPPH free radical scavenging assay to assess their in-vitro antioxidant activity. bohrium.com Similarly, the antioxidant properties of newly synthesized benzoxazole derivatives have been evaluated using the DPPH assay, among other methods. bohrium.comwu.ac.th Research on naphthoxazole analogs, which are structurally related to benzoxazoles, also included evaluation of their radical scavenging effect using the DPPH method. mdpi.com

The following table summarizes the antioxidant activity of selected benzoxazole derivatives based on the DPPH free radical scavenging assay.

Compound ID/SeriesDPPH Scavenging Activity (IC50)Reference
N-(benzo[d]oxazol-2-yl)-2-(5-halo-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamidesMore potent than C7-substituted analogues nih.gov
N-(benzo[d]oxazol-2-yl)-2-(2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives (Va-l)Effective free radical scavengers nih.gov
2-Mercaptobenzoxazole derivativesEvaluated for antioxidant activity bohrium.com
Naphthoxazole analogsEvaluated for radical scavenging effect mdpi.com

Enzyme Inhibition

Derivatives of the Benzo[d]oxazole-7-amine scaffold have been extensively investigated as inhibitors of various enzymes, highlighting their potential in addressing a range of pathological conditions.

Acetylcholinesterase (AChE) A number of studies have reported the potential of benzoxazole derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. A series of 2,5-disubstituted-benzoxazole derivatives demonstrated a wide spectrum of AChE inhibitory activity, with one derivative showing activity comparable to the reference drug galanthamine. nih.gov Another study on benzoxazole-based hydrazone derivatives also investigated their AChE inhibitory effects. jrespharm.com Furthermore, benzoxazole-oxadiazole analogues have been identified as potent AChE inhibitors, with some compounds showing greater potency than the standard drug Donepezil. mdpi.com The inhibitory concentrations (IC50) for these derivatives often fall within the micromolar range. mdpi.com

α-Glucosidase Benzoxazole derivatives have also been explored as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for anti-diabetic therapies. A study on newly synthesized benzoxazole derivatives included their evaluation for anti-diabetic properties through an α-glucosidase assay. bohrium.comwu.ac.th Another research effort focused on synthesizing benzisoxazole derivatives, a related heterocyclic structure, as new α-glucosidase inhibitors, with some compounds showing promising activity. researchgate.net

Carbonic Anhydrase (CA) The inhibition of carbonic anhydrase (CA) isoforms by benzoxazole derivatives has been a significant area of research. Certain 2-aminobenzoxazole-appended coumarins have been developed as selective and potent inhibitors of tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII, with inhibition constants (Ki) in the mid-nanomolar range for many of the tested compounds. nih.govtandfonline.com These derivatives showed good selectivity over other isoforms like hCA I, II, IV, and VII. nih.gov 2-Mercaptobenzoxazole derivatives have also been investigated as CA inhibitors, demonstrating a novel binding mode to the enzyme's active site. rsc.org

DNA Gyrase Benzoxazole derivatives have been identified as potential inhibitors of DNA gyrase, an essential bacterial enzyme, making them attractive candidates for antibacterial agents. Molecular docking studies have suggested that the antibacterial activity of certain 2-substituted benzoxazole derivatives can be attributed to their inhibition of DNA gyrase. nih.govresearchgate.net The existence of DNA gyrase in bacteria and its absence in higher eukaryotes makes it a valuable target for antibacterial drug development. nih.gov

Glucosamine-6-phosphate Synthase (GlcN-6-P Synthase) Research has pointed to benzoxazole derivatives as potential inhibitors of glucosamine-6-phosphate synthase (GlcN-6-P synthase), an enzyme that is a promising target for antimicrobial agents. researchgate.netnih.gov Molecular docking studies of synthesized Schiff bases of benzo[d]oxazol-5-amine derivatives with GlcN-6-P synthase have been performed to predict their binding efficiency and mechanism of action. rjptonline.orguobaghdad.edu.iq Additionally, benzoxazole-isatin conjugates have been docked with GlcN-6-P synthase, showing favorable interactions. biointerfaceresearch.com

Protein Kinases The inhibition of protein kinases is a crucial strategy in cancer therapy, and benzoxazole derivatives have emerged as a promising class of inhibitors. mdpi.com A number of patents describe substituted benzoxazole derivatives with protein kinase (PK) inhibitory activity. google.com Specific research has focused on developing 2-mercaptobenzoxazole derivatives as potential multi-kinase inhibitors. mdpi.com Furthermore, new benzoxazole derivatives have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein kinase involved in angiogenesis. nih.gov Pyrazolyl–benzoxazole derivatives have also been identified as potential protein tyrosine kinase inhibitors through molecular docking studies. researchgate.net

The following table provides a summary of the enzyme inhibitory activities of various this compound derivatives.

Enzyme TargetType of DerivativeObserved Activity/PotencyReferences
Acetylcholinesterase (AChE) 2,5-disubstituted-benzoxazolesBroad spectrum of inhibition (6.80% to 90.21%) nih.gov
Benzoxazole-oxadiazole analoguesIC50 values ranging from 5.80 to 40.80 µM mdpi.com
Naphthoxazole analogsIC50 values as low as 0.058 µM mdpi.com
α-Glucosidase Benzoxazole derivativesPotent antioxidant and anti-diabetic activity bohrium.comwu.ac.th
Benzisoxazole-triazole derivativesIC50 range of 14.69-38.71 nmol researchgate.net
Carbonic Anhydrase (CA) 2-Aminobenzoxazole-coumarin hybridsSelective inhibition of hCA IX and XII (Ki in mid-nanomolar range) nih.govtandfonline.com
2-Mercaptobenzoxazole derivativesEffective inhibitors of hCAs rsc.org
DNA Gyrase 2-Substituted benzoxazole derivativesLinked to antibacterial activity through inhibition nih.govresearchgate.net
Glucosamine-6-phosphate Synthase Schiff bases of benzo[d]oxazol-5-amineDocking studies suggest potential inhibition rjptonline.orguobaghdad.edu.iq
Benzoxazole-isatin conjugatesFavorable binding interactions in docking studies biointerfaceresearch.com
Protein Kinases (e.g., VEGFR-2, Tyrosine Kinases) 2-Mercaptobenzoxazole derivativesAntiproliferative activity (IC50 from 2.14 to 19.34 µM) mdpi.com
Substituted benzoxazole derivativesVEGFR-2 inhibition nih.gov
Pyrazolyl–benzoxazole derivativesPotential tyrosine kinase inhibitors researchgate.net

Computational and in Silico Studies for Benzo D Oxazol 7 Amine

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking studies on derivatives of the Benzo[d]oxazole scaffold have revealed specific and crucial interactions that govern their binding to various protein targets. For instance, in studies involving 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as inhibitors of Staphylococcus aureus Sortase A, the benzoxazole (B165842) core was found to lie within a hydrophobic pocket formed by amino acid residues Ala118, Val166, Val168, Val169, and Ile182. nih.govresearchgate.net This hydrophobic interaction is a key driver of binding. Similarly, docking studies of other benzoxazole analogs against targets like thrombin have shown that the oxazole (B20620) ring's nitrogen can form hydrogen bonds with residues such as Asp-189. vulcanchem.com

The binding affinity, often quantified by a docking score in kcal/mol, indicates the strength of the interaction. Lower scores typically suggest stronger binding. Studies on various benzoxazole derivatives have reported a range of binding affinities against different targets. For example, certain benzo[d]oxazole-4,7-diones showed strong binding affinities for Hsp90, with docking scores between -8.23 and -8.51 kcal/mol. researchgate.net Another derivative targeting a bacterial enzyme (PDB: 4DUH) displayed a high binding affinity with a score of -7.4519 kcal/mol. researchgate.net In contrast, some Schiff base derivatives of benzo[d]oxazol-5-amine showed more modest affinity for glutamine-6-phosphate synthase, with values around -4.13 kcal/mol. researchgate.net These studies collectively highlight that the nature and position of substituents on the benzoxazole ring are critical in determining the binding mode and affinity. nih.govresearchgate.net

Protein TargetDerivative ClassBinding Affinity (Docking Score)Key Interacting ResiduesSource
Staphylococcus aureus Sortase A2-phenyl-benzo[d]oxazole-7-carboxamideNot specifiedAla118, Val166, Val168, Val169, Ile182 (Hydrophobic pocket) nih.govresearchgate.net
Hsp90Benzo[d]oxazole-4,7-diones-8.23 to -8.51 kcal/molGly97, Asn51, Lys58 (Hydrogen bonds, hydrophobic interactions) researchgate.net
COX-2N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamideNot specifiedArg-120, Tyr-355, Ser-530 (Hydrogen bonds) nih.gov
mTORBenzoxazole derivatives-7.084 to -7.426 kcal/molNot specified researchgate.net
Chromodomain Y-like (CDYL)Benzo[d]oxazol-2(3H)-one analogsKD: 0.5 µM to 271.1 µMNot specified sci-hub.se

Through extensive in silico screening and molecular docking, a variety of potential protein targets have been identified for compounds containing the benzo[d]oxazole moiety. These targets are implicated in a range of diseases, from bacterial infections to cancer and inflammation, underscoring the scaffold's therapeutic potential.

Identified targets include:

Sortase A: An enzyme crucial for virulence in Gram-positive bacteria, making it a target for anti-infective agents. nih.govresearchgate.net

Heat Shock Proteins (Hsp70 and Hsp90): These chaperone proteins are often overexpressed in cancer cells and play a role in cancer progression, marking them as significant targets for anti-cancer therapies. researchgate.netisciii.es

Cyclooxygenase-2 (COX-2): A well-known enzyme involved in inflammation and pain pathways. nih.gov

DNA Gyrase: A bacterial enzyme essential for DNA replication, making it a target for antibacterial drugs. nih.gov

Chromodomain Y-like (CDYL): A histone methyllysine "reader" protein involved in epigenetic regulation, with implications for neuronal development and other pathologies. sci-hub.se

mTOR (mammalian target of rapamycin): A kinase that is a central regulator of cell growth, proliferation, and survival, and a validated target in cancer therapy. researchgate.net

Glucosamine-6-Phosphate Synthase: A bacterial enzyme that is a potential target for the development of novel antibiotics. researchgate.net

Ligand-Protein Interactions and Binding Affinity

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and conformational changes over time that cannot be captured by static docking poses.

MD simulations are performed to validate the stability of docking poses. By simulating the movement of atoms in the complex over a period, typically nanoseconds, researchers can assess whether the ligand remains securely bound in the active site. A key metric for this is the root-mean-square deviation (RMSD) of the ligand's atomic positions from its initial docked pose. Low and stable RMSD values suggest a stable binding interaction.

For benzoxazole derivatives, MD simulations have confirmed the stability of their complexes with various targets. sci-hub.se For example, simulations of a benzoxazole analog complexed with its receptor demonstrated stable binding over 100 nanoseconds, with RMSD values remaining below 2.0 Å. vulcanchem.com In another study, benzoxazole derivatives targeting mTOR were shown to be stable in the active site over a 150 ns simulation, with average RMSD values of 2.8 Å and 3.0 Å. researchgate.net These simulations provide strong evidence that the interactions predicted by molecular docking are maintained over time, reinforcing the compound's potential as an effective inhibitor. researchgate.netsci-hub.se

Protein TargetDerivative ClassSimulation TimeAverage RMSDSource
Generic ReceptorBenzoxazole analog100 ns< 2.0 Å vulcanchem.com
mTORBenzoxazole derivatives B12 & B20150 ns2.8 Å and 3.0 Å researchgate.net
Chromodomain Y-like (CDYL)Benzo[d]oxazol-2(3H)-one analogs10 nsStable binding model confirmed sci-hub.se

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is employed to calculate various molecular properties and predict chemical reactivity.

DFT calculations are crucial for understanding the intrinsic electronic properties of benzo[d]oxazole derivatives. These calculations, often performed using methods like B3LYP with a 6-31G(d) basis set, can determine the molecule's optimized geometry, charge distribution, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's reactivity. irjweb.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. irjweb.com For a compound related to the benzoxazole family, a HOMO-LUMO gap was calculated to be 2.80 eV, indicating a stable yet reactive electronic structure. researchgate.net

From these fundamental calculations, various reactivity descriptors defined within Conceptual DFT can be derived, such as chemical potential, global hardness, and the electrophilicity index. irjweb.comrsc.org These descriptors provide a theoretical basis for predicting how a molecule will behave in a chemical reaction, helping to explain its interaction with biological targets and guiding the design of new derivatives with enhanced activity. irjweb.com

ParameterSignificanceExample FindingSource
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.A related imidazolone (B8795221) derivative exhibited a gap of 2.80 eV. researchgate.netirjweb.com
Global HardnessMeasures resistance to change in electron distribution. Low hardness correlates with high reactivity.Inhibitors with lower global hardness are expected to have higher inhibition efficiency. irjweb.com
Molecular Electrostatic Potential (MEP)Maps charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.Used to obtain energies from optimized geometry. tandfonline.com
Basis SetThe mathematical function used to describe the orbitals.B3LYP/6-31G(d) is a commonly used level of theory for these types of molecules. tandfonline.comnih.gov

Band Gap Analysis in Polymer Systems

The electronic properties of conjugated polymers, particularly their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the resulting band gap (Eg), are critical for their application in electronic devices like organic thin-film transistors (OTFTs) and organic photovoltaics. The incorporation of heterocyclic moieties such as benzo[d]oxazole can significantly modulate these properties.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the structural and electronic characteristics of these polymer systems. nih.govtandfonline.com Studies on polythiophenes containing benzo[d]oxazole or the related benzo[d]thiazole have shown that the nature of the heteroatom (Oxygen vs. Sulfur) and the presence of various substituent groups have a marked effect on the polymer's geometry and electronic structure. nih.govtandfonline.com

Research on Benzo[1,2-d:4,5-d′]bis(oxazole) (BBO)-based polymers further highlights the importance of molecular structure in determining electronic properties and performance in OTFTs. mdpi.com The planarity of the BBO unit and the nature of π-spacers and side chains are crucial for intermolecular ordering and charge mobility. mdpi.com The introduction of an amine group could influence these packing arrangements through potential hydrogen bonding, further modifying the material's bulk electronic properties.

Table 1: Predicted Electronic Properties of a Model Benzo[d]oxazole-Containing Polymer (P1: C₁₁H₇NS-O) Data sourced from DFT studies. nih.govtandfonline.com

Parameter Value
Total Energy (Etot) -1904 eV

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are crucial for optimizing lead compounds and predicting the activity of novel molecules. Several QSAR studies have been conducted on benzoxazole derivatives to understand the structural requirements for various biological activities, including anti-inflammatory, antifungal, and anticancer effects. bohrium.comnih.gov

A study on the antifungal activity of benzoxazole and related derivatives against Candida albicans developed a QSAR model using the Stepwise-Multiple Linear Regression (SPA-MLR) method. nih.gov The model, which included derivatives like 2-(4-fluorophenyl)benzo[d]oxazol-5-amine, demonstrated high predictive power with a leave-one-out cross-validation coefficient (Q²LOO) of 90%. nih.gov Such models use molecular descriptors (e.g., topological, electronic, and steric parameters) to quantify the chemical features responsible for activity. Although this study focused on the 5-amine isomer, the methodology is directly applicable to generating a QSAR model for Benzo[d]oxazol-7-amine derivatives to predict their antifungal potential.

Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) have been applied to benzoxazole derivatives to elucidate their anti-inflammatory properties by targeting the COX-2 enzyme. bohrium.com These models generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions, guiding the rational design of more potent inhibitors. bohrium.com For this compound, a QSAR model could be developed to correlate its structural features with a specific biological endpoint, thereby facilitating the design of derivatives with enhanced potency.

Table 2: Example of Compounds Included in QSAR Studies of Benzoxazole Derivatives Data from a study on antifungal activity against Candida albicans. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. core.ac.uk These models serve as 3D queries for virtual screening of large compound databases to discover novel scaffolds that could be active against a biological target.

For the benzoxazole scaffold, several pharmacophore models have been developed. A 3D-pharmacophore model for sigma(2) receptor antagonists was generated based on a series of benzooxazolone derivatives. nih.gov The best model consisted of five features: a positive ionizable center, a hydrogen bond acceptor, a hydrophobic aromatic region, a hydrophobic aliphatic region, and a general hydrophobic feature. nih.gov This model yielded a 3D-QSAR with a high correlation coefficient (r = 0.97), demonstrating its predictive power. nih.gov

Another pharmacophore model for sigma-1 receptor ligands was developed using benzo[d]oxazol-2(3H)-one derivatives. frontiersin.org This model highlighted the importance of a hydrogen bond acceptor, two hydrophobic aromatic features, a general hydrophobic group, and a positive ionizable group for binding affinity. frontiersin.org

While these models were not based specifically on this compound, they establish the key interaction features of the broader benzoxazole class. A pharmacophore model could be constructed for a target of interest using this compound as a template if it shows significant activity. The amine group at the 7-position could serve as a critical hydrogen bond donor or acceptor, or as a positive ionizable feature, depending on the physiological pH and the target's active site environment. Such a model would be invaluable for virtual screening campaigns to identify new hits with diverse chemical structures but similar interaction patterns.

Table 3: Features of a 3D-Pharmacophore Model for Sigma(2) Receptors Based on Benzoxazolone Derivatives Data from Laurini et al. (2010). nih.gov

Pharmacophore Feature Description
Positive Ionizable A feature representing a positively charged group.
Hydrogen Bond Acceptor An atom or group capable of accepting a hydrogen bond.
Hydrophobic Aromatic A feature representing an aromatic ring system with hydrophobic character.
Hydrophobic Aliphatic A feature representing an aliphatic chain with hydrophobic character.

ADMET Prediction and Drug-likeness Assessment

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. In silico tools are widely used to predict these properties early on, helping to filter out compounds with unfavorable pharmacokinetic profiles or potential toxicity issues. nih.govrsc.org

For benzoxazole derivatives, various in silico ADMET prediction tools like SwissADME, pkCSM, and ProTox-II have been employed. nih.gov These tools predict a wide range of parameters, including physicochemical properties, lipophilicity, water solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and various toxicity endpoints. nih.govrsc.orgmdpi.com

A study on benzoheterocyclic 4-aminoquinoline (B48711) analogues, including a benzoxazol-5-amine derivative, used SwissADME to assess drug-likeness according to Lipinski's Rule of Five and pkCSM for pharmacokinetic predictions. nih.gov The results showed that the designed derivatives generally satisfied the criteria for good oral bioavailability. nih.gov

For this compound, a similar in silico assessment would provide valuable insights into its potential as a drug candidate. Key predicted parameters would include its molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These descriptors are used in rules like Lipinski's to assess "drug-likeness." Predictions would also cover its likely metabolic fate (e.g., which CYP isozymes might metabolize it) and potential toxicities (e.g., hepatotoxicity, mutagenicity). This information is crucial for prioritizing compounds for further experimental testing.

Table 4: Representative In Silico ADMET and Drug-Likeness Parameters Predicted for Benzoxazole Derivatives Based on methodologies described in cited literature. nih.govmdpi.com

Parameter Description Typical Predicted Value/Range for Drug-like Benzoxazoles
Molecular Weight Mass of the molecule < 500 g/mol
logP Octanol-water partition coefficient < 5
H-bond Donors Number of O-H and N-H bonds < 5
H-bond Acceptors Number of N and O atoms < 10
TPSA Topological Polar Surface Area < 140 Ų
GI Absorption Gastrointestinal Absorption High
BBB Permeant Blood-Brain Barrier Permeability Variable (Yes/No)
CYP Inhibition Inhibition of Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) Variable (Yes/No)

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes for Benzo[d]oxazol-7-amine and its Functionalized Derivatives

The development of efficient and versatile synthetic methodologies is fundamental to exploring the full therapeutic potential of the this compound scaffold. While traditional methods often rely on the condensation of o-aminophenols, future research is trending towards more sophisticated and efficient strategies. ijpbs.com A primary goal is the development of one-pot procedures and the use of advanced catalytic systems to improve yields, reduce reaction times, and enhance the diversity of achievable derivatives. organic-chemistry.orggoogle.com

Key research directions include:

Catalyst Development: The use of transition metal catalysts, such as copper, has shown promise in mediating cascade reactions for C-H functionalization and C-N/C-O bond formation under neutral conditions. organic-chemistry.org Future work should explore a broader range of catalysts to enable novel transformations and improve regioselectivity, which is crucial for targeted structure-activity relationship (SAR) studies.

Green Chemistry Approaches: The integration of greener synthetic methods, such as microwave-assisted synthesis and the use of aqueous media, is a significant area for advancement. organic-chemistry.orgbohrium.com These approaches can lead to more sustainable and cost-effective manufacturing processes. For instance, samarium triflate has been used as a reusable catalyst in aqueous solutions for benzoxazole (B165842) synthesis. organic-chemistry.org

Novel Reaction Pathways: Exploration of unconventional reaction pathways, like the Smiles rearrangement, offers new avenues for the functionalization of the benzoxazole ring. nih.gov Similarly, developing methods that start from more complex or readily available precursors beyond simple aminophenols could accelerate the discovery of novel derivatives. nih.gov

Synthetic StrategyKey Features & AdvantagesFuture Research FocusRepresentative Reference(s)
Copper-Catalyzed C-H Amination Direct functionalization of the benzoxazole core; avoids pre-functionalized substrates.Broadening the scope of amine partners; improving catalyst efficiency and turnover. organic-chemistry.org
One-Pot Procedures Reduces purification steps and improves overall efficiency; versatile for various amines and aminophenols.Development of new multi-component reactions; expanding the diversity of accessible structures. google.com
Microwave-Assisted Synthesis Rapid reaction times; improved yields; enhanced process control.Optimization for large-scale synthesis; application to a wider range of derivatives. bohrium.com
Smiles Rearrangement Enables functionalization under economic conditions; provides access to unique substitution patterns.Exploring substrate scope and mechanistic details to improve predictability and yield. nih.gov

Deeper Mechanistic Understanding of Biological Activities

While numerous biological activities have been reported for benzoxazole derivatives, a deeper mechanistic understanding is often lacking. Future research must move beyond phenotypic screening to the identification and validation of specific molecular targets and the elucidation of the downstream signaling pathways involved.

Promising avenues for investigation include:

Target Deconvolution: For many active compounds, the precise protein target remains unknown. Cheminformatics and computational approaches can suggest potential targets, as seen with JAK2 for a series of cytotoxic 2-amino-aryl-7-aryl-benzoxazoles, although this requires experimental validation. nih.gov Future efforts should employ techniques like affinity chromatography, proteomics, and genetic screening to definitively identify binding partners.

Pathway Analysis: Understanding how these molecules modulate cellular function is critical. For example, one neuroprotective benzo[d]oxazole derivative was found to act via the Akt/GSK-3β/NF-κB signaling pathway, affecting multiple downstream proteins like BACE1 and iNOS. nih.gov Comprehensive studies are needed to map the pathways affected by other derivatives in different disease contexts.

Structure-Based Mechanism Studies: For derivatives with known targets, such as COX-2 inhibitors, detailed structural studies (e.g., X-ray crystallography) combined with molecular docking can reveal the specific interactions responsible for potency and selectivity. nih.gov This knowledge is invaluable for designing next-generation inhibitors with improved properties.

Biological ActivityIdentified or Putative Target/MechanismResearch Gap / Future DirectionRepresentative Reference(s)
Anti-inflammatory Cyclooxygenase-2 (COX-2) InhibitionElucidating binding modes with different isoforms to improve selectivity. nih.gov
Anticancer (Lung) Janus Kinase 2 (JAK2) - PutativeExperimental validation of JAK2 as a direct target and its role in cytotoxicity. nih.gov
Anticancer (General) Nuclear factor E2-related factor 2 (Nrf2) InhibitionExploring the potential to overcome chemotherapy resistance by inhibiting Nrf2. google.com
Neuroprotection Modulation of Akt/GSK-3β/NF-κB pathwayInvestigating the direct upstream target that initiates this signaling cascade. nih.gov
Antibacterial Staphylococcus aureus Sortase A InhibitionCharacterizing the inhibitory mechanism and exploring potential to combat biofilm formation. researchgate.net

Development of this compound-Based PROTACs and Targeted Therapies

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific proteins rather than just inhibiting them. The structural features of heterocyclic compounds make them ideal scaffolds for PROTAC design. nih.gov The this compound core is a promising candidate for incorporation into PROTACs.

Future research in this area should concentrate on:

Scaffold as a "Warhead": Developing this compound derivatives that can serve as high-affinity "warheads" to bind to specific proteins of interest (POIs). This requires extensive screening and SAR studies to identify potent binders for targets implicated in diseases like cancer or Huntington's disease. nih.govmdpi.com

Novel E3 Ligase Recruiters: While many PROTACs use established E3 ligase ligands like thalidomide (B1683933) derivatives, there is a need for novel recruiters to expand the scope of targeted protein degradation and potentially overcome resistance. nih.gov The this compound scaffold could be explored for its ability to bind to E3 ligases like Cereblon (CRBN) or VHL.

Linker Optimization: The linker connecting the warhead to the E3 ligase ligand is crucial for PROTAC efficacy. nih.gov Research is needed to design and synthesize linkers of varying lengths, rigidity, and composition to achieve optimal ternary complex formation for this compound-based PROTACs.

Overcoming Resistance: PROTACs offer a potential strategy to degrade proteins that have become resistant to traditional inhibitors. nih.gov A key future direction is to design benzoxazole-based PROTACs that can selectively degrade mutant proteins responsible for drug resistance in cancer and other diseases. nih.gov

Advanced In Vivo Efficacy and Safety Profiling

To translate promising in vitro findings into viable therapeutic candidates, rigorous in vivo evaluation is essential. Future research on this compound derivatives must incorporate comprehensive preclinical studies in relevant animal models.

Key research imperatives include:

Pharmacokinetic (ADME) Studies: A critical research gap is the lack of pharmacokinetic data for most reported derivatives. Future studies must systematically evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and guide optimization. mdpi.comacs.org

Efficacy in Disease Models: Compounds must be tested in robust animal models that accurately reflect human diseases. This includes using xenograft models for cancer research, transgenic models for neurodegenerative diseases, and infection models for antimicrobial studies to demonstrate therapeutic efficacy. wisdomlib.orgfrontiersin.org

Toxicology and Therapeutic Index: Comprehensive safety profiling is required to identify potential off-target effects and establish a therapeutic window. Studies should assess acute and chronic toxicity, as demonstrated by the evaluation of a derivative in a zebrafish model which showed less toxicity than an existing drug. nih.gov Determining the maximum tolerated dose and LD50 values is a necessary step. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts

Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research by accelerating timelines and improving the predictive power of discovery efforts. mdpi.comnih.gov Integrating these computational tools is a critical future direction for the development of this compound-based therapeutics.

Future applications include:

Predictive Modeling (QSAR): Developing quantitative structure-activity relationship (QSAR) models, such as CoMFA and CoMSIA, can establish robust correlations between the chemical structures of benzoxazole derivatives and their biological activities. bohrium.com These models can then be used to predict the potency of virtual compounds, prioritizing the most promising candidates for synthesis.

Virtual Screening and Docking: AI-driven platforms can perform large-scale virtual screening of compound libraries against specific protein targets. nih.gov Molecular docking simulations can predict the binding modes and affinities of this compound derivatives to targets like the COX-2 enzyme, providing insights for rational drug design. nih.gov

De Novo Drug Design: Generative AI models can be trained on existing benzoxazole structures and activity data to design entirely new molecules with optimized, multi-parameter profiles (e.g., high potency, low toxicity, and desirable ADMET properties).

ADMET Prediction: A significant bottleneck in drug development is late-stage failure due to poor pharmacokinetic or safety profiles. ML models can be trained to predict ADMET properties early in the discovery process, allowing for the selection and optimization of compounds with a higher probability of success. mdpi.commdpi.com

Investigation of this compound in Emerging Therapeutic Areas

The diverse biological activities of the benzoxazole scaffold suggest its potential in a wide range of therapeutic areas, including many that are currently underexplored. najah.edu Future research should strategically investigate the application of this compound derivatives in emerging and high-need medical fields.

Potential new frontiers for research include:

Anti-virulence and Biofilm Disruption: Building on the discovery of Sortase A inhibitors, research could focus on developing agents that disarm bacteria by inhibiting virulence factors rather than killing them, which may reduce the pressure for resistance development. researchgate.net

Targeting Neuroinflammation: While activity in Alzheimer's models has been noted nih.govnih.gov, a more focused investigation into the role of benzoxazole derivatives as modulators of neuroinflammatory pathways could open new treatments for a variety of neurodegenerative and psychiatric disorders.

Metabolic and Cardiovascular Diseases: The historical development of Zopolrestat for diabetic complications provides a precedent. researchgate.net New derivatives could be screened against targets relevant to metabolic syndrome, atherosclerosis, or hypertension.

Antiparasitic Agents: The noted antimalarial and antileishmanial activity of the general scaffold warrants a more systematic investigation, especially in the context of rising drug resistance in parasitic diseases. najah.edu

Molecular Imaging: The use of benzoxazole derivatives as PET imaging probes for amyloid plaques in Alzheimer's disease highlights a non-therapeutic application that is ripe for further exploration. rsc.org Derivatives could be developed as diagnostic or research tools for other diseases.

Conclusion

Summary of Key Research Advances

Benzo[d]oxazol-7-amine has emerged as a significant heterocyclic scaffold in modern chemical and pharmaceutical research. Its rigid, planar structure and versatile functional handles make it a valuable starting point for the synthesis of complex molecules with diverse biological activities. Research has solidified its role as a "privileged structure" in medicinal chemistry, with key advancements centered on its incorporation into novel therapeutic agents.

A major area of progress lies in the development of kinase inhibitors. The benzo[d]oxazole core, including the 7-amino isomer, serves as an effective scaffold for targeting various kinases implicated in diseases like cancer. For instance, derivatives have been synthesized as potent inhibitors of c-Met kinase, a key target in oncology. researchgate.net Furthermore, recent patent literature discloses its use in creating inhibitors for Nima-related kinase 7 (Nek7), which is involved in inflammatory pathways. google.com Research has also demonstrated that derivatives of the related 2-phenyl-benzo[d]oxazole-7-carboxamide are effective inhibitors of Sortase A in Staphylococcus aureus, presenting a novel strategy to combat bacterial virulence without directly killing the bacteria. researchgate.net

Beyond enzyme inhibition, research has highlighted the utility of the benzo[d]oxazole scaffold in addressing neurodegenerative diseases. Studies have described the synthesis of new benzo[d]oxazole-based derivatives that exhibit neuroprotective effects against β-amyloid-induced toxicity in cell models, suggesting a potential therapeutic avenue for Alzheimer's disease. nih.govmdpi.com Other research has explored its derivatives as ligands for vanilloid receptors (VR1/TRPV1), which are important targets for treating neuropathic pain. google.com

Synthetic methodologies have also advanced, providing more efficient access to the benzo[d]oxazole core. One notable method involves an N-deprotonation–O-SNAr cyclization sequence starting from anilide precursors, which allows for the construction of the heterocyclic ring system under relatively mild conditions. nih.gov These synthetic advancements are crucial for enabling the exploration of a wider chemical space and facilitating the structure-activity relationship (SAR) studies necessary for drug development.

Table 1: Examples of Bioactive this compound Derivatives and Their Applications

Derivative Class Target/Application Key Findings Reference(s)
7-amino-benzo[d]isoxazole Analogues Receptor Tyrosine Kinases (VEGFR, PDGFR) Potent inhibition of multiple receptor tyrosine kinases involved in angiogenesis. Compound 50 showed an ED₅₀ of 2.0 mg/kg in a VEGF-stimulated model. acs.org
2-Phenyl-benzo[d]oxazole-7-carboxamides Staphylococcus aureus Sortase A Most synthesized compounds exhibited excellent inhibitory activity against Sortase A, with IC₅₀ values ranging from 19.8 µM to 184.2 µM. researchgate.net
Substituted Benzo[d]isoxazol-3-yl-amines Vanilloid Receptor 1 (VR1/TRPV1) Compounds show excellent affinity for the VR1/TRPV1 receptor, making them suitable for the treatment of pain. google.com
N-(6-Bromoquinolin-4-yl)this compound Cyclin G Associated Kinase (GAK) Synthesized as a potential chemical probe for studying GAK, a kinase involved in cellular trafficking and viral entry. mdpi.com
Benzo[d]oxazole-based Thiadiazoles Neuroprotection Derivatives showed protective effects against β-amyloid-induced toxicity in PC12 cells, relevant for Alzheimer's disease research. nih.govmdpi.com

Outlook for this compound in Pharmaceutical and Chemical Sciences

The future of this compound in the pharmaceutical and chemical sciences appears promising, driven by its proven utility as a versatile chemical scaffold. Its value is expected to grow as researchers continue to exploit its favorable properties for the design of new functional molecules.

In the pharmaceutical sciences, the primary outlook for this compound and its derivatives lies in the continued development of targeted therapies, particularly in oncology. The scaffold is a key component in several patented series of kinase inhibitors and is being explored for its role in creating antagonists for immune checkpoint proteins like PD-1/PD-L1. tandfonline.comuj.edu.pl The ability to generate libraries of derivatives will facilitate the development of next-generation inhibitors with improved selectivity and potency, potentially overcoming drug resistance mechanisms. For example, inhibitors of L-type amino acid transporter 1 (LAT1) based on a related benzoxazole (B165842) structure have shown efficacy in cabazitaxel-resistant prostate cancer models, highlighting a path forward for treating resistant tumors. nih.gov The ongoing patent activity surrounding benzoxazole-containing compounds underscores the commercial interest and perceived long-term value of this scaffold in drug discovery. google.comtandfonline.com

From the perspective of chemical sciences, the focus will likely be on developing more efficient, sustainable, and diverse synthetic routes to access the benzo[d]oxazole core and its analogues. rsc.org Innovations in catalysis and process chemistry will be crucial for making these compounds more accessible for both research and commercial production. rsc.org There is also potential for this compound to be used as a building block in materials science. While less explored than its medicinal applications, the electronic properties of the benzoxazole ring system make it a candidate for incorporation into novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. acs.orgresearchgate.net Furthermore, its utility as a chemical probe, as seen in the development of tools to study kinases like GAK, will continue to be a valuable application, enabling deeper understanding of fundamental biological processes. mdpi.com The continued exploration of this scaffold will undoubtedly lead to the discovery of new chemical entities with significant scientific and therapeutic impact.

Q & A

Q. Advanced

  • Solvent Effects : THF or DMF enhances solubility of intermediates, while CH2Cl2 minimizes side reactions in halogenation steps .
  • Catalyst Optimization : LiOH in THF/H2O mixtures improves hydrolysis efficiency in ester-to-acid conversions .
  • Purity Monitoring : Use TLC (e.g., SiO2, hexane:CH2Cl2 = 8:2) to track reaction progress and isolate high-purity products (>98%) .

What safety precautions are necessary when handling this compound, based on its toxicity profile?

Q. Basic

  • Personal Protective Equipment (PPE) : N95 masks, gloves, and eyeshields to avoid inhalation/skin contact .
  • Hazard Mitigation : Work in fume hoods due to mutagenic potential (Salmonella typhimurium assay: mutagenic at 2500 µg/plate) .
  • Waste Disposal : Classify as UN 2811 (6.1/PG 3) and neutralize acidic byproducts before disposal .

What computational methods are employed to predict the reactivity and stability of this compound intermediates in synthetic pathways?

Q. Advanced

  • DFT Calculations : Model transition states for cyclization steps to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability .
  • Docking Studies : Predict binding affinities for bioactive derivatives using kinase crystal structures .

How does the electronic structure of the benzoxazole ring influence the chemical reactivity of this compound?

Basic
The benzoxazole ring’s electron-deficient nature (due to the oxazole’s electronegative oxygen) directs electrophilic substitution to the para-position of the amine group. Aromatic stabilization (planar structure, ~182°C boiling point) enhances thermal stability during reactions .

In cases of conflicting biological activity data for similar this compound derivatives, what experimental approaches can validate or reconcile these findings?

Q. Advanced

  • Dose-Response Replication : Repeat assays across multiple concentrations to rule out false positives/negatives .
  • Orthogonal Assays : Combine kinase inhibition data with transcriptomic profiling to confirm mechanism .
  • Meta-Analysis : Cross-reference PubChem bioactivity data while excluding unreliable platforms (e.g., BenchChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.